molecular formula C19H26O5 B1195407 2,3,14-Trihydroxy-10,13-dimethyl-1,2,3,4,5,9,11,12,15,16-decahydrocyclopenta[a]phenanthrene-6,17-dione

2,3,14-Trihydroxy-10,13-dimethyl-1,2,3,4,5,9,11,12,15,16-decahydrocyclopenta[a]phenanthrene-6,17-dione

Cat. No. B1195407
M. Wt: 334.4 g/mol
InChI Key: OMQCWEJQYPUGJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,14-Trihydroxy-10,13-dimethyl-1,2,3,4,5,9,11,12,15,16-decahydrocyclopenta[a]phenanthrene-6,17-dione is a natural product found in Rhaponticum carthamoides, Achyranthes, and other organisms with data available.

Scientific Research Applications

Synthesis and Structure

  • Synthesis as an Intermediate in Hormone Pharmaceuticals : A related compound, 17-acetyl-16-bromo-17-hydr­oxy-10,13-dimethyl-1,6,7,8,9,10,12,13,14,15,16,17-dodeca­hydro-2H-cyclo­penta­[a]phenanthrene-3,11-dione chloro­form solvate, is used as an important intermediate in the synthesis of hormone pharmaceuticals. The crystal structure is stabilized by strong intermolecular hydrogen bonds Nie, Wang, & Zhou, 2006.

Biological Activity and Potential

  • Derivatives as Androgen Biosynthesis Inhibitors : Androsterone derivatives of similar compounds show significant biological activity as inhibitors of androgen biosynthesis. The structural shape and orientation of the substituent in these compounds rationalize their biological results Djigoué, Simard, Kenmogne, & Poirier, 2012.
  • Potential in Cancer Research : Some cyclopenta[a]phenanthrenes are studied for their carcinogenic potential, highlighting the importance of these compounds in cancer research. The aromatisation mechanism in the synthesis of these derivatives has been a subject of interest Coombs, 1966.

Medicinal Chemistry

  • Cardiac Aglycone Derivatives : Derivatives of cyclopenta[a]phenanthrenes, such as 4-[(3S,5S,8R,9S,10R,13R,14S,17S)-3,5,14-trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]furan-2(5H)-one, have been isolated from traditional Chinese herbal medicine and studied for their potential medicinal properties, especially in cardiac applications Zhang, Bao, Wu, Yu, & Li, 2012.

Other Applications

  • In Vitro Metabolism in Carcinogenic Potential Studies : The in vitro metabolism of cyclopenta[a]phenanthrenes and their derivatives is studied to understand their carcinogenic potential. This includes examining how they are oxidized at their terminal rings Coombs, Russell, Jones, & Ribeiro, 1985.

properties

IUPAC Name

2,3,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,9,11,12,15,16-decahydrocyclopenta[a]phenanthrene-6,17-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O5/c1-17-9-15(22)14(21)8-12(17)13(20)7-11-10(17)3-5-18(2)16(23)4-6-19(11,18)24/h7,10,12,14-15,21-22,24H,3-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQCWEJQYPUGJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90865044
Record name 2,3,14-Trihydroxyandrost-7-ene-6,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90865044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,14-Trihydroxy-10,13-dimethyl-1,2,3,4,5,9,11,12,15,16-decahydrocyclopenta[a]phenanthrene-6,17-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,14-Trihydroxy-10,13-dimethyl-1,2,3,4,5,9,11,12,15,16-decahydrocyclopenta[a]phenanthrene-6,17-dione
Reactant of Route 2
2,3,14-Trihydroxy-10,13-dimethyl-1,2,3,4,5,9,11,12,15,16-decahydrocyclopenta[a]phenanthrene-6,17-dione
Reactant of Route 3
2,3,14-Trihydroxy-10,13-dimethyl-1,2,3,4,5,9,11,12,15,16-decahydrocyclopenta[a]phenanthrene-6,17-dione
Reactant of Route 4
2,3,14-Trihydroxy-10,13-dimethyl-1,2,3,4,5,9,11,12,15,16-decahydrocyclopenta[a]phenanthrene-6,17-dione
Reactant of Route 5
2,3,14-Trihydroxy-10,13-dimethyl-1,2,3,4,5,9,11,12,15,16-decahydrocyclopenta[a]phenanthrene-6,17-dione
Reactant of Route 6
2,3,14-Trihydroxy-10,13-dimethyl-1,2,3,4,5,9,11,12,15,16-decahydrocyclopenta[a]phenanthrene-6,17-dione

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